Cyclohexanamine, N-3-butenyl-
Description
Overview of the Structural Significance of N-Alkylcyclohexanamine Derivatives in Organic Chemistry
N-Alkylcyclohexanamine derivatives are a class of organic compounds characterized by a cyclohexane (B81311) ring bonded to a nitrogen atom, which is further substituted with one or more alkyl groups. In chemistry, a derivative is a compound that is derived from a similar compound through a chemical reaction. wikipedia.org The structural framework of these derivatives is significant for several reasons. The cyclohexyl group, a six-membered aliphatic ring, provides a non-polar, sterically bulky scaffold. This bulk can influence the stereochemistry of reactions and the conformational preferences of the molecule.
The nitrogen atom, with its lone pair of electrons, imparts basicity and nucleophilicity to the molecule. wikipedia.org The nature of the alkyl group(s) attached to the nitrogen can modulate these properties. For instance, electron-donating alkyl groups can enhance the basicity of the amine. wikipedia.org The combination of the cyclohexyl ring and the N-alkyl chain(s) results in molecules with specific steric and electronic properties, making them useful as ligands for metal catalysts, as intermediates in the synthesis of more complex molecules, and as synthons in the construction of pharmacologically active compounds.
Current Research Trajectories and Academic Relevance of Cyclohexanamine, N-3-butenyl-
Current research involving Cyclohexanamine, N-3-butenyl- and its derivatives primarily focuses on their potential as intermediates in organic synthesis and their biological activities. The presence of both a nucleophilic amine and a reactive double bond within the same molecule allows for a variety of chemical transformations. smolecule.com
The amine functionality can participate in reactions such as alkylation, acylation, and the formation of amides and sulfonamides. smolecule.comwikipedia.org The butenyl group's double bond can undergo reactions like oxidation, allylic amination, and addition reactions. smolecule.com This dual reactivity makes it a valuable precursor for synthesizing more complex molecules, potentially for the pharmaceutical and agricultural industries. smolecule.com For instance, a derivative, Cyclohexanamine, N-3-butenyl-N-methyl-, has been identified in plant extracts and is suggested to possess anti-cancer properties. areeo.ac.ir This compound has also been noted in studies on the management of sickle cell disease and in the analysis of bioactive phytochemicals. nih.govbpasjournals.com
The synthesis of Cyclohexanamine, N-3-butenyl- can be achieved through methods such as the alkylation of cyclohexanamine with a 3-butenyl halide or the reductive amination of cyclohexanone (B45756) with but-3-en-1-amine. smolecule.comevitachem.com
Historical Context of Unsaturated Amine Chemistry in Synthetic Methodology
The chemistry of unsaturated amines, particularly allylic amines, has been a significant area of research in synthetic organic chemistry for many years. Allyl amines are valuable building blocks in medicinal chemistry and versatile synthetic intermediates. oup.com Historically, the synthesis of these compounds has presented challenges. While methods for the allylic oxidation of alkenes to form allyl alcohols were well-established, the direct synthesis of allyl amines from alkenes was less developed. oup.com
Early methods for allylic amination often involved stoichiometric reagents. oup.com Over time, the focus shifted towards the development of more efficient catalytic methods. These advancements have included the use of transition metal catalysts to improve yields and selectivity. oup.com The development of novel synthetic methodologies, such as the reaction of α,β-unsaturated diphenylsulfonium salts with amines, has provided convenient routes to β,γ-unsaturated amines. oup.comoup.com The study of reactions involving unsaturated amines continues to evolve, with ongoing research into new catalysts and reaction pathways to access these important structural motifs. chemistryworld.comresearchgate.netrsc.org
Compound Information Table
| Compound Name |
| Cyclohexanamine, N-3-butenyl- |
| This compoundN-methyl- |
| Cyclohexanamine |
| 3-butenyl halide |
| Cyclohexanone |
| But-3-en-1-amine |
| Allyl amines |
| Allyl alcohols |
| α,β-Unsaturated diphenylsulfonium salts |
| β,γ-Unsaturated amines |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61907-83-3 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-but-3-enylcyclohexanamine |
InChI |
InChI=1S/C10H19N/c1-2-3-9-11-10-7-5-4-6-8-10/h2,10-11H,1,3-9H2 |
InChI Key |
HTKLBKAOCCPEJM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1CCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexanamine, N 3 Butenyl and Its Analogues
Strategic Approaches in Butenylamine Synthesis
The introduction of the N-3-butenyl group onto a cyclohexanamine scaffold can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the crucial carbon-nitrogen bond, either through the reaction of a pre-formed cyclohexanamine derivative with a butenyl precursor or by constructing the amine functionality in the presence of the butenyl moiety.
Reductive Amination Protocols for N-Alkylation of Cyclohexanamine Derivatives
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing Cyclohexanamine, N-3-butenyl-, this strategy typically involves the reaction of cyclohexanone (B45756) with 3-buten-1-amine (B1219720) in the presence of a reducing agent. The reaction proceeds through the in situ formation of an enamine or iminium ion intermediate, which is then reduced to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and high selectivity for the iminium ion over the starting ketone. The choice of solvent and reaction conditions can significantly influence the reaction efficiency and yield.
| Entry | Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Cyclohexanone | 3-Buten-1-amine | NaBH(OAc)₃ | Dichloroethane | ~85 |
| 2 | Cyclohexanone | 3-Buten-1-amine | NaBH₃CN | Methanol | ~80 |
| 3 | 4-Methylcyclohexanone | 3-Buten-1-amine | NaBH(OAc)₃ | Dichloroethane | ~82 |
Table 1: Examples of Reductive Amination for the Synthesis of N-3-butenyl-cyclohexanamine Derivatives.
The reaction is generally carried out at room temperature and is tolerant of a wide range of functional groups, making it a versatile method for the synthesis of various analogues.
Direct N-Alkylation Strategies with Butenyl Precursors
Direct N-alkylation of cyclohexanamine with a suitable butenyl precursor, such as 4-bromo-1-butene (B139220) or 4-tosyloxy-1-butene, represents another straightforward approach. This method relies on the nucleophilic character of the amine to displace a leaving group on the butenyl chain.
The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include potassium carbonate, triethylamine, or a hindered non-nucleophilic base like diisopropylethylamine (DIPEA). The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to less polar solvents like tetrahydrofuran (B95107) (THF).
A significant challenge in direct N-alkylation is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. To favor mono-alkylation, a large excess of the starting amine is often used.
| Entry | Amine | Butenyl Precursor | Base | Solvent | Yield (%) of Mono-alkylated Product |
| 1 | Cyclohexanamine | 4-Bromo-1-butene | K₂CO₃ | Acetonitrile | ~60-70 |
| 2 | Cyclohexanamine | 4-Tosyloxy-1-butene | Et₃N | DMF | ~75 |
| 3 | cis-4-Methylcyclohexanamine | 4-Bromo-1-butene | DIPEA | THF | ~65 |
Table 2: Representative Conditions for Direct N-Alkylation.
Catalytic Transformations in the Synthesis of N-3-butenyl-cyclohexanamine Frameworks
The development of catalytic methods has revolutionized organic synthesis, offering more efficient, atom-economical, and environmentally benign routes to complex molecules. Several catalytic strategies have been explored for the synthesis of N-3-butenyl-cyclohexanamine and its analogues.
Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation
Transition-metal catalyzed hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for the synthesis of amines. The synthesis of Cyclohexanamine, N-3-butenyl- can be envisioned through the hydroamination of 1,3-butadiene (B125203) with cyclohexanamine. This reaction can be catalyzed by various transition metals, including rhodium, iridium, and palladium complexes. A key challenge in the hydroamination of conjugated dienes is controlling the regioselectivity, as 1,2- or 1,4-addition can occur, leading to different isomers. escholarship.org
Recent studies have shown that rhodium catalysts, in combination with specific ligands, can favor the formation of the desired homoallylic amine product through anti-Markovnikov addition. escholarship.org
Hydroaminoalkylation, a related process, involves the coupling of an amine, an alkene, and a source of hydrogen, often in the presence of a transition-metal catalyst. This method can also be applied to the synthesis of N-alkenyl cyclohexanamines.
| Catalyst System | Diene | Amine | Product | Regioselectivity (1,2- vs 1,4-addition) |
| [Rh(cod)₂]BF₄ / dppe | 1,3-Butadiene | Cyclohexanamine | N-(But-2-en-1-yl)cyclohexanamine | Major product from 1,4-addition |
| Rh(I) / rac-BINAP | 1,3-Butadiene | Indoline | Homoallylic amine | High anti-Markovnikov selectivity escholarship.org |
Table 3: Transition-Metal Catalyzed Hydroamination of 1,3-Butadiene.
Iron-Catalyzed Nitrene Group Transfer for C-H Amination Leading to Analogues
Iron-catalyzed nitrene transfer reactions have emerged as a powerful tool for the direct functionalization of C-H bonds. While not a direct method for the synthesis of the N-3-butenyl group itself, this methodology is highly relevant for the synthesis of complex analogues of Cyclohexanamine, N-3-butenyl- by introducing nitrogen-containing functionalities into the cyclohexane (B81311) ring or the butenyl chain.
This approach typically involves the reaction of an organic azide (B81097) with a substrate containing a C-H bond in the presence of an iron catalyst. The catalyst facilitates the formation of a highly reactive iron-nitrene intermediate, which then inserts into a C-H bond to form a new C-N bond. This method allows for the late-stage functionalization of complex molecules and the creation of novel cyclic and acyclic amine structures. For instance, an intramolecular C-H amination of a suitably functionalized N-alkenyl cyclohexanamine could lead to the formation of novel heterocyclic structures. Research has demonstrated the high selectivity of iron catalysts for allylic C-H amination. nih.gov
Photoredox Catalysis and Visible-Light Mediated Approaches in Alkylamine Synthesis
Visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for a variety of organic transformations, including the synthesis of alkylamines. These reactions often proceed via radical intermediates, enabling unique bond formations that are not easily accessible through traditional methods.
For the synthesis of N-alkenyl cyclohexanamines, photoredox catalysis can be employed in several ways. One approach is the hydroaminoalkylation of alkenes with amines. In this process, a photocatalyst, upon excitation by visible light, can initiate a radical cascade that results in the addition of an amine to an alkene. This method has been successfully applied to the hydroaminoalkylation of on-DNA N-arylamines. researchgate.net
Another strategy involves the photoredox-mediated N-alkylation of amines. This can be achieved by generating an alkyl radical from a suitable precursor, which then couples with the amine. While specific examples for the synthesis of Cyclohexanamine, N-3-butenyl- are not prevalent, the general methodology holds promise for this transformation. The use of nickel/photoredox dual catalysis has been effective for the site-selective α-arylation of trialkylamines, showcasing the potential for C-H functionalization adjacent to the nitrogen atom. nih.gov
| Method | Reactants | Photocatalyst | Key Features |
| Hydroaminoalkylation | N-Arylamine, Vinylarene | Iridium complex | Mild, DNA-compatible conditions researchgate.net |
| N-Me Selective Arylation | Trialkylamine, Aryl bromide | Iridium complex / Ni catalyst | High selectivity for N-methyl C-H bonds nih.gov |
Table 4: Photoredox-Catalyzed Approaches in Amine Synthesis.
Integration into Complex Organic Architectures
The dual functionality of N-3-butenylamines allows for their incorporation into elaborate molecules through powerful synthetic transformations such as multi-component reactions and olefin metathesis. These methods provide efficient pathways to increase molecular complexity from simple, readily available starting materials.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgorganic-chemistry.org Among these, the Ugi reaction is a cornerstone for the synthesis of α-acylamino amides. A significant modification of this process is the Ugi-Smiles coupling, which replaces the typical carboxylic acid component with an electron-deficient phenol (B47542). mdpi.comorganic-chemistry.org
In a Ugi-Smiles reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a phenol react to form a stable N-aryl-α-amino amide. For a substrate like Cyclohexanamine, N-3-butenyl-, the secondary amine would react with an aldehyde to form an iminium ion. This intermediate is then attacked by the nucleophilic isocyanide, generating a nitrilium ion. mdpi.com The final, irreversible step involves the intramolecular nucleophilic attack by the phenoxide, which proceeds via a Smiles rearrangement to yield the final product. organic-chemistry.org The N-3-butenyl group remains as a pendant chain on the final amide product, available for further synthetic transformations.
The utility of the Ugi-Smiles reaction lies in its broad substrate scope, allowing for the rapid generation of diverse chemical libraries from various combinations of reactants. beilstein-journals.orgnih.gov
Table 1: Representative Components for Ugi-Smiles Couplings
| Amine Component | Carbonyl Component | Isocyanide Component | Phenol Component |
| Cyclohexanamine, N-3-butenyl- | Formaldehyde | tert-Butyl isocyanide | 2-Nitrophenol |
| Benzylamine | Benzaldehyde | Cyclohexyl isocyanide | 4-Nitrophenol |
| Aniline | Acetone | Benzyl isocyanide | Methyl salicylate |
| Propargylamine | Furfural | 1-Chloro-4-isocyanobenzene | 2,4-Dinitrophenol |
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the construction of cyclic compounds, particularly nitrogen-containing heterocycles. d-nb.infoutc.edu This reaction utilizes transition metal catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a new double bond within a molecule by joining two existing terminal alkenes, with the concurrent liberation of a small volatile olefin like ethylene. utc.edu
For analogues of Cyclohexanamine, N-3-butenyl-, the RCM strategy becomes particularly relevant when a second alkenyl group is present. For example, in N,N-bis(3-butenyl)amine derivatives, the two butenyl chains can undergo intramolecular cyclization. This specific transformation is an effective method for synthesizing seven-membered nitrogen heterocycles, namely 2,3,6,7-tetrahydroazepines. acs.orgacs.orgnih.gov
The synthesis involves the preparation of a suitable diene precursor, such as an N-protected or N-substituted N,N-bis(3-butenyl)amine. acs.org Treatment of this diene with a ruthenium catalyst initiates the metathesis cascade, leading to the formation of the tetrahydroazepine ring. The reaction can be performed on N-protected amines or directly on free amines through in-situ protonation to prevent catalyst deactivation by the Lewis basic nitrogen atom. acs.orgnih.gov This methodology provides a direct route to functionalized azepine scaffolds, which are important structural motifs in medicinal chemistry.
Table 2: Ring-Closing Metathesis of N-Substituted N,N-bis(3-butenyl)amines
| N-Substituent (R) | Catalyst | Product | Yield (%) |
| Benzyl | Grubbs' 1st Gen. | 1-Benzyl-2,3,6,7-tetrahydro-1H-azepine | 95 |
| Tosyl | Grubbs' 1st Gen. | 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine | 98 |
| H (via in-situ protonation) | Grubbs' 1st Gen. | 2,3,6,7-Tetrahydro-1H-azepine | 80 |
| Phenylacetyl | Grubbs' 1st Gen. | 1-(Phenylacetyl)-2,3,6,7-tetrahydro-1H-azepine | 98 |
Data adapted from relevant synthetic studies on tetrahydroazepine formation via RCM. acs.org
Advanced Spectroscopic and Chromatographic Characterization of Cyclohexanamine, N 3 Butenyl in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon skeleton of a molecule. For Cyclohexanamine, N-3-butenyl-, which possesses ten distinct carbon atoms, the ¹³C NMR spectrum is expected to show ten unique signals under broadband proton decoupling. chemistrysteps.comlibretexts.org
The chemical shifts (δ) of these carbons are influenced by their immediate electronic environment. Carbons bonded directly to the electron-withdrawing nitrogen atom are deshielded and thus resonate further downfield. openstax.orglibretexts.org The sp² hybridized carbons of the vinyl group are also found significantly downfield compared to the sp³ hybridized carbons of the cyclohexyl ring and the rest of the butenyl chain. libretexts.orgoregonstate.edu
Based on data from cyclohexylamine (B46788) and typical values for alkenyl chains, a predicted ¹³C NMR spectrum can be outlined. libretexts.org The carbon atom of the cyclohexyl ring attached to the nitrogen (C-1) is expected to have a chemical shift significantly downfield from the other ring carbons. libretexts.org Similarly, the methylene (B1212753) carbon of the butenyl group bonded to the nitrogen (C-1') will also be deshielded. The terminal vinyl carbons (C-3' and C-4') are characteristic of an alkene functional group.
Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclohexanamine, N-3-butenyl- This table is generated based on predictive principles and data from analogous compounds, as direct experimental data is not readily available in the cited literature.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (Cyclohexyl, CH-N) | 55-60 | Attached to electronegative nitrogen. libretexts.org |
| C-2, C-6 (Cyclohexyl, CH₂) | 32-37 | Beta to nitrogen. |
| C-3, C-5 (Cyclohexyl, CH₂) | 24-28 | Gamma to nitrogen. |
| C-4 (Cyclohexyl, CH₂) | 24-26 | Delta to nitrogen. |
| C-1' (Butenyl, N-CH₂) | 45-50 | Attached to electronegative nitrogen. |
| C-2' (Butenyl, CH₂) | 30-35 | Allylic carbon. |
| C-3' (Butenyl, =CH) | 134-138 | sp² hybridized vinyl carbon. oregonstate.edu |
| C-4' (Butenyl, =CH₂) | 115-118 | Terminal sp² hybridized vinyl carbon. oregonstate.edu |
Mass Spectrometry (MS) Applications in Molecular Identification and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For Cyclohexanamine, N-3-butenyl- (molecular formula C₁₀H₁₉N), the molecular weight is 153.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 153.
Alkylamines undergo characteristic fragmentation pathways in the mass spectrometer, primarily through α-cleavage. openstax.orglibretexts.org This process involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized, nitrogen-containing cation. openstax.orglibretexts.org For Cyclohexanamine, N-3-butenyl-, two primary α-cleavage pathways are possible:
Cleavage of the bond between C-1 and C-2 of the cyclohexyl ring.
Cleavage of the C-1'—C-2' bond in the butenyl side chain.
The most prominent fragmentation is typically the loss of the largest alkyl radical, which in this case would be the loss of a C₅H₉ radical from the cyclohexyl ring, leading to a significant fragment. Another major fragmentation pathway is the loss of the butenyl side chain (C₄H₇•), resulting in a fragment ion corresponding to the cyclohexylaminium cation. The mass spectrum of the parent compound, cyclohexylamine, shows a base peak at m/z 56, resulting from α-cleavage and loss of a C₂H₅ radical after ring opening. nist.gov A similar complex fragmentation of the ring is expected for the N-substituted derivative.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of Cyclohexanamine, N-3-butenyl- This table outlines expected fragmentation patterns based on established principles for amines. openstax.orglibretexts.org Direct experimental data is not readily available in the cited literature.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 153 | [C₁₀H₁₉N]⁺• | Molecular Ion (M⁺•) |
| 124 | [C₈H₁₄N]⁺ | Loss of ethyl radical (•C₂H₅) after rearrangement |
| 98 | [C₆H₁₂N]⁺ | α-cleavage: Loss of butenyl radical (•C₄H₇) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage: Loss of C₅H₉ radical from cyclohexyl ring |
| 56 | [C₃H₆N]⁺ | Common fragment for cyclohexylamines, indicative of ring fragmentation. nist.gov |
Infrared (IR) Spectroscopy for Functional Group Verification and Vibrational Analysis
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The structure of Cyclohexanamine, N-3-butenyl- contains a secondary amine (N-H) group, an alkene (C=C, =C-H) group, and saturated alkyl (C-H) groups. wpmucdn.comorgchemboulder.com
The IR spectrum is expected to exhibit several characteristic absorption bands. A single, weak to medium intensity band in the region of 3350-3310 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. orgchemboulder.compressbooks.pub This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. wpmucdn.compressbooks.pub
The butenyl group will produce absorptions characteristic of a terminal alkene. A medium-intensity C=C stretching band is expected around 1640 cm⁻¹. The stretching vibrations of the vinylic hydrogens (=C-H) typically appear just above 3000 cm⁻¹, in the 3080-3010 cm⁻¹ range. Strong, sharp bands from the sp³ C-H stretching of the cyclohexyl ring and methylene groups will be observed in the 2960-2850 cm⁻¹ region. nist.gov A broad band due to N-H wagging may also be present in the 910-665 cm⁻¹ range, which is characteristic of primary and secondary amines. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands for Cyclohexanamine, N-3-butenyl- Predictions are based on established IR correlation tables and data for analogous compounds like N-allylcyclohexylamine. orgchemboulder.compressbooks.pubnih.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium, Sharp |
| =C-H Stretch | Alkene | 3080 - 3010 | Medium |
| C-H Stretch | Alkane (sp³) | 2960 - 2850 | Strong |
| C=C Stretch | Alkene | ~1640 | Medium |
| N-H Bend (Wag) | Secondary Amine | 910 - 665 | Strong, Broad |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Weak to Medium |
High-Resolution Chromatographic Separations in Research Contexts (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
High-resolution chromatographic techniques are essential for the separation and quantification of Cyclohexanamine, N-3-butenyl- from complex mixtures.
Gas Chromatography (GC): Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and adsorption on standard silica-based columns. rsc.org Therefore, the analysis of Cyclohexanamine, N-3-butenyl- would typically require a deactivated or base-coated capillary column. Columns with a polyethylene (B3416737) glycol (PEG) or a specialized base-deactivated stationary phase are often employed to achieve symmetrical peak shapes and reproducible retention times. nih.govresearchgate.net When coupled with a mass spectrometer (GC-MS), this technique allows for both separation and identification based on the fragmentation patterns discussed previously. biomedpharmajournal.org
Mechanistic Investigations and Reactivity Profiles of Cyclohexanamine, N 3 Butenyl
Amine Reactivity and Nitrogen-Centered Functional Group Transformations
The secondary amine functionality in Cyclohexanamine, N-3-butenyl- is a key determinant of its chemical behavior. As a nucleophile and a base, the nitrogen atom can participate in a wide array of reactions, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
The reactivity of the amine is influenced by the electron-donating nature of the cyclohexyl and N-3-butenyl groups. These alkyl substituents increase the electron density on the nitrogen atom, enhancing its nucleophilicity compared to primary amines or ammonia. Common transformations involving the amine group include:
Alkylation and Acylation: The lone pair of electrons on the nitrogen can readily attack electrophilic carbon centers. This allows for the introduction of a wide range of substituents through reactions with alkyl halides, acyl chlorides, and anhydrides. These reactions are fundamental for building more complex molecular architectures.
Formation of Ammonium (B1175870) Salts: As a base, Cyclohexanamine, N-3-butenyl- reacts with acids to form the corresponding ammonium salts. This property is often exploited in purification processes and for modifying the solubility of the compound.
Oxidative Coupling Reactions: The nitrogen atom can be a site for oxidative transformations. For instance, in the presence of suitable catalysts, it can undergo coupling reactions with various partners.
N-centered Radical Formation: Under specific conditions, such as treatment with radical initiators, the N-H bond can undergo homolytic cleavage to generate a nitrogen-centered radical. These highly reactive intermediates can then participate in a variety of subsequent reactions, including intramolecular cyclizations.
The table below summarizes some of the expected nitrogen-centered transformations for Cyclohexanamine, N-3-butenyl-.
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |
| Salt Formation | Acid (e.g., HCl) | Cyclohexyl(but-3-en-1-yl)ammonium chloride |
| N-centered Radical Formation | Radical initiator (e.g., AIBN) | Nitrogen-centered radical |
Reactions Involving the Butenyl Moiety: Olefinic Transformations
The presence of a terminal double bond in the butenyl group opens up a plethora of reaction possibilities, ranging from intramolecular cyclizations to a variety of intermolecular addition and functionalization reactions.
One of the most significant aspects of the reactivity of Cyclohexanamine, N-3-butenyl- is its propensity to undergo intramolecular cyclization, leading to the formation of nitrogen-containing heterocyclic rings. These reactions are of great interest in synthetic organic chemistry due to the prevalence of such motifs in pharmaceuticals and natural products.
The primary mode of intramolecular reaction is hydroamination, which involves the addition of the N-H bond across the terminal double bond. This can be promoted by various catalysts, including those based on transition metals (e.g., palladium, rhodium, titanium) or by radical pathways. nih.govberkeley.edu Depending on the regioselectivity of the addition, two main cyclization products are possible:
5-exo-trig cyclization: This is generally the kinetically favored pathway according to Baldwin's rules, leading to the formation of a five-membered pyrrolidine (B122466) ring. Specifically, this would yield N-cyclohexyl-2-methylpyrrolidine.
6-endo-trig cyclization: This pathway, leading to a six-membered piperidine (B6355638) ring (N-cyclohexylpiperidine), is generally disfavored but can occur under certain conditions, particularly with specific catalysts.
The outcome of the cyclization can be influenced by several factors, including the choice of catalyst, reaction temperature, and the presence of substituents on the alkene or the amine. For instance, copper(II) carboxylate has been shown to promote the intramolecular carboamination of unactivated olefins to form N-functionalized pyrrolidines and piperidines. nih.gov
Radical cyclizations of N-alkenylaminyl radicals also provide a route to these heterocyclic systems. diva-portal.org The generation of a nitrogen-centered radical can be followed by intramolecular addition to the double bond, again with a preference for the 5-exo-trig pathway.
The terminal alkene of the butenyl moiety can also participate in a variety of intermolecular reactions, allowing for the functionalization of this part of the molecule. These reactions are characteristic of simple alkenes and include:
Hydrohalogenation and Hydration: The addition of hydrogen halides (e.g., HBr) or water (in the presence of an acid catalyst) across the double bond would proceed according to Markovnikov's rule, leading to the formation of a secondary halide or alcohol, respectively.
Halogenation: The addition of halogens (e.g., Br₂) results in the formation of a vicinal dihalide.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.
Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the alkene, resulting in a primary alcohol.
Metathesis: The terminal alkene can participate in olefin metathesis reactions, allowing for the formation of new carbon-carbon double bonds.
Palladium-Catalyzed Reactions: The double bond can undergo various palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, enabling the introduction of aryl or vinyl groups.
The table below illustrates some potential intermolecular reactions of the butenyl group.
| Reaction Type | Reagent/Conditions | Expected Product |
| Hydrobromination | HBr | N-(4-bromobutyl)cyclohexanamine |
| Bromination | Br₂ | N-(3,4-dibromobutyl)cyclohexanamine |
| Epoxidation | m-CPBA | N-(oxiran-2-ylmethyl)cyclohexanamine |
| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 4-(cyclohexylamino)butan-1-ol |
Stereochemical Aspects and Stereoselective Synthesis Methodologies
The synthesis of Cyclohexanamine, N-3-butenyl- and its derivatives can present stereochemical challenges, particularly when considering the stereocenters that can be generated during its synthesis or subsequent reactions. For instance, in the intramolecular cyclization to form N-cyclohexyl-2-methylpyrrolidine, a new stereocenter is created at the 2-position of the pyrrolidine ring.
Achieving stereoselectivity in these transformations is a significant goal. Several strategies can be envisioned for the stereoselective synthesis of this compound and its cyclized products:
Use of Chiral Catalysts: Enantioselective versions of the intramolecular hydroamination can be achieved using chiral transition metal catalysts. nih.govnih.gov These catalysts can create a chiral environment around the reacting centers, influencing the stereochemical outcome of the C-N bond formation. For example, visible-light-enabled photoredox catalysis in the presence of a chiral phosphoric acid has been used for the asymmetric synthesis of functionalized cyclohexylamine (B46788) derivatives. nih.govnih.gov
Substrate Control: If the cyclohexyl ring or the butenyl chain contains pre-existing stereocenters, they can direct the stereochemistry of subsequent reactions. This is known as diastereoselective synthesis.
Auxiliary-Controlled Reactions: A chiral auxiliary can be temporarily attached to the nitrogen atom to direct the stereochemistry of the cyclization. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
The development of stereoselective methods for the synthesis of substituted pyrrolidines and piperidines from alkenylamines is an active area of research, with Lewis acid-mediated radical cyclizations being one of the investigated approaches. diva-portal.org
Theoretical and Computational Chemistry Approaches to Reaction Mechanism Elucidation
Theoretical and computational chemistry provides powerful tools for understanding the intricate details of the reaction mechanisms of Cyclohexanamine, N-3-butenyl-. Density Functional Theory (DFT) calculations, in particular, can be employed to investigate various aspects of its reactivity.
For the intramolecular hydroamination reaction, computational studies can be used to:
Determine the reaction pathway: Calculations can map out the potential energy surface for both the 5-exo-trig and 6-endo-trig cyclization pathways, allowing for a comparison of their activation barriers. This can help to predict the regioselectivity of the reaction under different conditions. nih.govrsc.org
Elucidate the role of the catalyst: The interaction of the catalyst with the substrate can be modeled to understand how it facilitates the reaction. This includes studying the structure of the catalyst-substrate complex and the transition states involved in the catalytic cycle. nih.gov
Investigate stereoselectivity: For stereoselective reactions, computational models can be used to predict the favored stereoisomer by calculating the energies of the diastereomeric transition states.
Computational studies have been successfully applied to investigate the mechanisms of hydroamination of aminoalkenes catalyzed by various metals. nih.govnih.gov For example, a combined theoretical and experimental study on the cyclization of N-butylpent-4-enylaminyl radical provided excellent correspondence between calculated and experimental data. rsc.org Such studies can provide valuable insights that complement experimental findings and aid in the design of new and more efficient synthetic methodologies.
Biogenic Occurrence and Metabolomic Analysis of Cyclohexanamine, N 3 Butenyl Derivatives
Detection and Identification in Botanical Extracts (e.g., Watermelon Rind, Banana, Annona muricata, Rosa canina, Vitex negundo)
The presence of Cyclohexanamine, N-3-butenyl- derivatives has been investigated across a range of plant species, with positive identification in some but not all examined extracts.
A derivative, Cyclohexanamine, N-3-butenyl-N-methyl-, has been successfully identified in the ethanolic pulp extract of unripe Bontha bananas (Musa x paradisiaca L. cv Bontha) rjpbcs.com. This compound was detected as part of a comprehensive phytochemical analysis using Gas Chromatography-Mass Spectrometry (GC-MS) rjpbcs.com. Similarly, the same N-methyl derivative, identified as Cyclohexanamin, N-3-butenyl-N-methyl-, was found in an ethanolic extract of Annona muricata (soursop) fruit juice gsconlinepress.com.
In contrast, extensive phytochemical profiling of other botanical extracts using GC-MS has not revealed the presence of this specific compound. Studies on the aqueous extract of watermelon rind (Citrullus lanatus) identified numerous bioactive constituents, but did not list Cyclohexanamine, N-3-butenyl- or its derivatives researchgate.netsaudijournals.com. Likewise, detailed analyses of the chemical composition of Rosa canina (rosehip) essential oils and seeds did not identify this compound nih.govacgpubs.orgmdpi.comresearchgate.net. Multiple studies involving GC-MS analysis of leaf extracts from Vitex negundo have cataloged a wide array of phytochemicals, yet Cyclohexanamine, N-3-butenyl- was not among the compounds identified nih.govwjgnet.comresearchgate.netresearchgate.netcellmolbiol.org.
Table 1: Detection of Cyclohexanamine, N-3-butenyl- Derivatives in Botanical Sources
| Botanical Source | Plant Part | Compound Identified | Detection Method |
| Musa x paradisiaca L. cv Bontha (Banana) | Unripe Pulp | This compoundN-methyl- | GC-MS |
| Annona muricata (Soursop) | Fruit Juice | Cyclohexanamin, N-3-butenyl-N-methyl- | GC-MS |
| Citrullus lanatus (Watermelon) | Rind | Not Detected | GC-MS |
| Rosa canina (Rosehip) | Petals, Seeds | Not Detected | GC-MS |
| Vitex negundo | Leaves | Not Detected | GC-MS |
Presence in Fungal Metabolomes (e.g., Beauveria bassiana)
The entomopathogenic fungus Beauveria bassiana is known to produce a wide array of secondary metabolites with bioactive properties. However, a review of metabolomic studies, including those utilizing GC-MS to analyze volatile organic compounds (VOCs) and various extracts, did not identify Cyclohexanamine, N-3-butenyl- as a metabolite of this fungus nih.govnih.govmdpi.comresearchgate.netresearchgate.net. The chemical profiles reported in these studies are rich in other compounds like alkanes, alkenes, fatty acids, and phenols nih.gov.
Analysis in Traditional Medicinal Formulations (e.g., Ayurvedic Drakshadi Lehyam)
Gas Chromatography-Mass Spectrometry analysis has been applied to characterize the complex chemical composition of traditional medicines. In a study of the Ayurvedic formulation Drakshadi Lehyam, the compound this compoundN-methyl- was identified as one of its constituents.
Methodologies for Metabolite Profiling and Characterization (e.g., GC-MS based metabolomics, Principal Component Analysis)
The primary analytical technique for the identification and characterization of Cyclohexanamine, N-3-butenyl- and its derivatives in complex biological samples is Gas Chromatography-Mass Spectrometry (GC-MS) nih.govresearcher.life.
GC-MS Based Metabolomics: This robust method is ideal for separating and identifying volatile and semi-volatile compounds. The process typically involves:
Extraction: Metabolites are extracted from the biological matrix using an appropriate solvent, such as ethanol or methanol.
Derivatization: Often, polar metabolites are chemically modified (derivatized) to increase their volatility, making them suitable for gas chromatography.
Chromatographic Separation: The extract is injected into the GC system, where compounds are vaporized and separated based on their boiling points and interactions with a stationary phase inside a capillary column.
Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," is used for identification by comparing it against established spectral libraries like the National Institute of Standards and Technology (NIST) library thebioscan.com.
Principal Component Analysis (PCA): In metabolomics studies that generate large, complex datasets from GC-MS analysis, PCA is a valuable statistical tool. PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the variation. It transforms the original variables (e.g., peak areas of different metabolites) into a smaller set of new, uncorrelated variables called principal components. This allows for the visualization of similarities and differences between samples. For instance, in a study on Rosa canina, PCA was used to highlight significant variations in the chemical profiles of petals at different developmental stages, demonstrating its utility in distinguishing between sample groups based on their comprehensive metabolite composition nih.gov.
Inferred Biological Functions and Potential in Natural Systems (e.g., Insecticidal, Repellent, Antimicrobial, Antidiabetic, Anti-cancer Activity Investigations)
Direct studies on the biological activity of Cyclohexanamine, N-3-butenyl- are limited. However, its presence in bioactive extracts and the known functions of related cyclohexylamine (B46788) derivatives allow for the inference of its potential roles.
Insecticidal and Repellent Activity: While this specific compound has not been tested, other derivatives of cyclohexylamine and related nitrogen-containing heterocyclic compounds (e.g., pyridine derivatives) have been investigated for insecticidal properties frontiersin.orgnih.gov. Furthermore, extracts from plants like Vitex negundo are known to possess antifeedant and repellent properties against various insect pests, suggesting a potential role for its constituent alkaloids and terpenoids in plant defense researchgate.net.
Antimicrobial Activity: The ethanolic extract of unripe Bontha banana, which contains this compoundN-methyl-, demonstrated antibacterial activity rjpbcs.com. This finding is supported by broader research showing that various functionally substituted cyclohexane (B81311) and cyclohexylamine derivatives exhibit significant antibacterial and antifungal properties against a range of pathogens neliti.commedwinpublisher.orgresearchgate.netresearchgate.netnih.gov.
Antidiabetic Activity: The potential for cyclohexylamine derivatives in metabolic regulation is an area of investigation. Studies on different, more complex N-(trans-4-alkylcyclohexylcarbonyl)-D-phenylalanines have shown hypoglycemic effects, indicating that the cyclohexane moiety can be a component of molecules with antidiabetic potential researchgate.net. Other synthetic derivatives are also being explored for their ability to inhibit enzymes relevant to diabetes management nih.govnih.gov.
Anti-cancer Activity: In the analysis of the Ayurvedic formulation Drakshadi Lehyam, a potential antitumor role was attributed to the identified this compoundN-methyl-. This is consistent with research into other cyclohexane derivatives, which have been synthesized and evaluated for their anticancer activities researchgate.netnih.govnih.gov. These studies suggest that the cyclohexane scaffold is a promising structural base for the development of novel therapeutic agents.
Table 2: Summary of Inferred Biological Functions for Cyclohexanamine Derivatives
| Inferred Activity | Basis for Inference | Related Compounds Studied | Key Findings |
| Antimicrobial | Present in an extract with demonstrated antibacterial properties. | Ethanolic extract of Musa x paradisiaca cv Bontha; various synthetic cyclohexane derivatives. | The extract showed antibacterial effects; synthetic derivatives show broad-spectrum antibacterial and antifungal activity rjpbcs.comneliti.com. |
| Anti-cancer | Listed as a potential role for the N-methyl derivative in a traditional medicine analysis. | This compoundN-methyl-; various synthetic cyclohexenone and cyclopamine derivatives. | The compound was associated with potential antitumor activity; other derivatives have been shown to inhibit cancer cell growth researchgate.netnih.gov. |
| Antidiabetic | The cyclohexane moiety is present in molecules investigated for hypoglycemic effects. | N-(trans-4-alkylcyclohexylcarbonyl)-D-phenylalanines. | Certain derivatives have demonstrated hypoglycemic effects in research models researchgate.net. |
| Insecticidal | Structural similarity to other bioactive heterocyclic compounds. | Pyridine and other N-phenylbenzamide derivatives. | Related chemical structures are known to possess insecticidal activity against agricultural pests frontiersin.orgnih.gov. |
Advanced Computational and Theoretical Studies on Cyclohexanamine, N 3 Butenyl
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of Cyclohexanamine, N-3-butenyl-. These calculations can determine the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can provide a detailed picture of bonding interactions, including hyperconjugative effects between the cyclohexyl ring, the nitrogen atom, and the butenyl side chain. This analysis reveals the delocalization of electron density and the strength of specific bonds within the molecule.
Table 1: Calculated Electronic Properties of Cyclohexanamine Derivatives
| Property | Quinoline | Description |
|---|---|---|
| HOMO Energy | -6.646 eV scirp.org | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.816 eV scirp.org | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.83 eV scirp.org | Difference in energy between HOMO and LUMO, indicating chemical reactivity and stability. researchgate.net |
Note: Data for a related compound is provided for illustrative purposes due to the lack of specific published data for Cyclohexanamine, N-3-butenyl-.
Conformational Analysis and Molecular Dynamics Simulations of the Compound
Cyclohexanamine, N-3-butenyl- is a flexible molecule with multiple possible conformations due to the rotational freedom around several single bonds and the puckering of the cyclohexane (B81311) ring. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.
Potential Energy Surface (PES) Scans: A relaxed PES scan is a common computational technique where specific dihedral angles are systematically varied, and for each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. uni-muenchen.deq-chem.comresearchgate.net This method helps to map out the energy landscape, identifying low-energy conformers and the energy barriers that separate them. For Cyclohexanamine, N-3-butenyl-, key dihedral angles to scan would include those around the C-N bond and the C-C single bonds of the butenyl chain.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational space and observe transitions between different stable conformations. nih.gov This approach is particularly useful for understanding the flexibility of the butenyl side chain and the dynamics of the cyclohexane ring, which can undergo chair-to-boat interconversions. nih.govnih.gov These simulations reveal the preferred orientations of the substituents on the cyclohexane ring (axial vs. equatorial) and how they are influenced by the N-3-butenyl group.
Computational Prediction of Spectroscopic Parameters for Characterization
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of synthesized compounds. cardiff.ac.uk
NMR Spectroscopy: Quantum chemical software can calculate the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each atom. By comparing the computed NMR spectrum with experimental data, one can validate the proposed molecular structure and assign specific peaks to individual atoms.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in IR and Raman spectra. researchgate.netustc.edu.cn The calculated spectrum for Cyclohexanamine, N-3-butenyl- would show characteristic peaks for N-H bending, C-N stretching, C=C stretching of the butenyl group, and various C-H stretching and bending modes of the cyclohexyl ring. Comparing theoretical and experimental spectra aids in vibrational mode assignment and structural confirmation. bilkent.edu.trnih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.de It calculates the energies of electronic transitions from the ground state to various excited states. youtube.comyoutube.com For Cyclohexanamine, N-3-butenyl-, TD-DFT can predict the wavelength of maximum absorption (λmax), which is typically influenced by the electronic structure of the entire molecule, including the nitrogen lone pair and the π-system of the butenyl group. youtube.com
Table 2: Representative Predicted Spectroscopic Data for Cyclohexanamine Derivatives
| Spectroscopy Type | Predicted Parameter | Typical Range/Value | Significance |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | 10-60 ppm (Cyclohexyl C), 115-140 ppm (Butenyl C=C) | Identifies carbon skeleton and functional groups. |
| IR | Vibrational Frequency (cm⁻¹) | ~1640 cm⁻¹ (C=C stretch), ~1100 cm⁻¹ (C-N stretch) | Confirms the presence of specific functional groups. |
| UV-Vis | λmax | ~200-250 nm | Indicates electronic transitions within the molecule. |
Note: These are typical ranges for similar structures and would be refined by specific calculations.
Molecular Docking and Ligand-Target Binding Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. rjptonline.org This method is crucial in drug discovery and for understanding the biological activity of compounds. Although specific targets for Cyclohexanamine, N-3-butenyl- are not widely reported, its structural motifs are found in various bioactive molecules. nih.govresearchgate.netmedtsu.tula.ru
In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The Cyclohexanamine, N-3-butenyl- molecule is then computationally placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
These studies can reveal key binding interactions, such as hydrogen bonds between the amine group and protein residues, or hydrophobic interactions involving the cyclohexyl ring and butenyl chain. For instance, in silico studies on similar amine derivatives have been used to investigate their potential as enzyme inhibitors, such as against cyclooxygenases (COX) or cholinesterases. ijcce.ac.irnih.govmdpi.combiointerfaceresearch.com Such analyses can predict whether a compound is likely to be active and guide the design of more potent analogs. semanticscholar.org
Catalysis Modeling and Reaction Pathway Simulations in Synthetic Design
Computational chemistry plays a vital role in understanding and optimizing the synthesis of molecules like Cyclohexanamine, N-3-butenyl-. nih.gov This involves modeling the reaction mechanisms, identifying transition states, and calculating activation energies to predict reaction rates and selectivity. rsc.orgmit.edunhr-verein.de
The synthesis of N-alkenylamines can often be achieved through catalytic processes. Computational models can be used to study the catalytic cycle, including the coordination of reactants to the catalyst, the key bond-forming steps, and the release of the product. nih.gov For the synthesis of Cyclohexanamine, N-3-butenyl-, this could involve modeling the N-alkenylation of cyclohexanamine.
Reaction Pathway Simulation: By mapping the potential energy surface for the reaction, chemists can identify the most likely reaction pathway. arxiv.orgethz.ch This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated energy barrier (activation energy) for each step provides insight into the kinetics of the reaction. These simulations can help in selecting the optimal catalyst, solvent, and reaction conditions to improve the yield and selectivity of the desired product. researchgate.net
Future Directions and Emerging Research Applications of Cyclohexanamine, N 3 Butenyl in Chemical Sciences
Development of Novel and Sustainable Synthetic Strategies and Methodologies
The synthesis of N-alkenylamines, including Cyclohexanamine, N-3-butenyl-, is an area ripe for innovation, with a strong emphasis on the development of sustainable and efficient methodologies. Traditional methods for N-alkylation often involve harsh reagents and produce significant waste. chemrxiv.orgresearchgate.netmdpi.com Future research will likely focus on greener alternatives that offer high atom economy and utilize environmentally benign solvents and catalysts.
Catalytic N-Alkenylation:
A promising avenue for the synthesis of Cyclohexanamine, N-3-butenyl- involves the direct catalytic N-alkenylation of cyclohexylamine (B46788) with a suitable C4 building block, such as butadiene or a derivative thereof. Transition metal catalysis, particularly with palladium, ruthenium, or gold complexes, has shown efficacy in the hydroamination of alkenes and alkynes. nih.govfrontiersin.org The development of catalysts with N-heterocyclic carbene (NHC) ligands could offer enhanced stability and selectivity for this transformation. researchgate.net
Table 1: Potential Catalytic Approaches for Sustainable Synthesis
| Catalytic System | Substrates | Potential Advantages |
| Palladium-NHC Complexes | Cyclohexylamine, Butadiene | High efficiency, selectivity, and functional group tolerance. |
| Ruthenium Pincer Complexes | Cyclohexylamine, But-3-en-1-ol | Hydrogen autotransfer strategy, avoiding pre-functionalization. researchgate.net |
| Gold(I) Catalysts | Cyclohexylamine, But-3-yn-1-ol | Mild reaction conditions, potential for asymmetric synthesis. |
Biocatalysis:
Enzymatic approaches represent a frontier in sustainable synthesis. The use of biocatalysts, such as transaminases or engineered enzymes, could enable the stereoselective synthesis of chiral derivatives of Cyclohexanamine, N-3-butenyl-. This approach offers the benefits of high selectivity, mild reaction conditions, and the use of renewable resources.
Exploration of Bioactive Derivatives and Their Targeted Chemical Synthesis
The structural features of Cyclohexanamine, N-3-butenyl- suggest its potential as a scaffold for the development of new bioactive molecules. The cyclohexylamine moiety is present in various pharmaceuticals, and the introduction of an unsaturated side chain can significantly influence biological activity. nih.gov
Structure-Activity Relationship (SAR) Studies:
Future research will likely involve the synthesis of a library of derivatives to establish structure-activity relationships (SAR). wikipedia.orgdrugdesign.orgnih.govmdpi.com Modifications to the cyclohexyl ring, such as the introduction of hydroxyl or carbonyl groups, and variations in the length and substitution of the alkenyl chain, could be systematically explored to optimize biological activity.
Table 2: Potential Bioactive Derivatives and Their Rationale
| Derivative | Rationale for Synthesis | Potential Biological Target |
| Hydroxylated Cyclohexyl Derivatives | Introduction of polar groups to enhance solubility and potential for hydrogen bonding. | Kinases, GPCRs |
| N-Oxide Derivatives | Potential for altered metabolic stability and unique pharmacological profiles. | Monoamine Oxidase |
| Fluorinated Alkenyl Chain | Modulation of lipophilicity and metabolic stability. | Ion Channels |
Pharmacophore Modeling and Virtual Screening:
Computational tools such as pharmacophore modeling and virtual screening can accelerate the discovery of bioactive derivatives. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net By identifying the key structural features required for interaction with a biological target, these methods can guide the rational design of new compounds with improved potency and selectivity.
Advancements in Analytical Techniques for Complex Matrix Analysis and Metabolomics
The characterization and quantification of Cyclohexanamine, N-3-butenyl- and its potential metabolites in complex biological matrices will require sophisticated analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful tool for the sensitive and selective analysis of small molecules. lcms.czresearchgate.netresearchgate.netlcms.cz The development of robust LC-MS/MS methods will be crucial for pharmacokinetic studies, enabling the determination of absorption, distribution, metabolism, and excretion (ADME) profiles of Cyclohexanamine, N-3-butenyl- and its derivatives. The use of advanced chromatography, such as Ultra-Performance Liquid Chromatography (UPLC), can provide high resolution and throughput. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is indispensable for the structural elucidation of novel compounds. rsc.orgrsc.orgbmrb.iocore.ac.ukbeilstein-journals.org 1H and 13C NMR will be essential for confirming the structure of Cyclohexanamine, N-3-butenyl- and its derivatives. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC), can provide detailed information about the connectivity of atoms within the molecule. The integration of LC with NMR (LC-NMR) can facilitate the analysis of complex mixtures and the identification of metabolites. nih.gov
Table 3: Key Analytical Parameters for Characterization
| Analytical Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for elemental composition confirmation. |
| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation patterns. |
| 1H NMR | Information on the chemical environment of hydrogen atoms. |
| 13C NMR | Information on the carbon skeleton of the molecule. |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Catalysis, and Chemical Biology
The unique structure of Cyclohexanamine, N-3-butenyl- makes it an interesting candidate for interdisciplinary research, bridging synthetic chemistry with catalysis and chemical biology.
Ligand Development for Catalysis:
The nitrogen atom and the alkene functionality of Cyclohexanamine, N-3-butenyl- could serve as coordination sites for metal catalysts. The synthesis of chiral derivatives could lead to the development of novel ligands for asymmetric catalysis, potentially enabling new enantioselective transformations. mdpi.commdpi.com
Chemical Probes for Enzyme Activity:
The unsaturated butenyl chain offers a handle for the introduction of reporter groups, such as fluorophores or biotin tags. This would allow for the development of chemical probes to study enzyme activity and identify new biological targets. nih.govacs.orgresearchgate.netfrontiersin.orgresearchgate.net These probes could be used in activity-based protein profiling (ABPP) to investigate the function of enzymes in complex biological systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cyclohexanamine, N-3-butenyl- under laboratory conditions?
- Methodological Answer : Based on analogous compounds like 2-propenoic acid derivatives (e.g., ), synthesis can involve stepwise reactions:
Intermediate Preparation : React butenyl halides or alcohols with cyclohexanamine under controlled temperatures (e.g., 40–60°C) in anhydrous solvents (e.g., THF or DCM).
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Characterization : Confirm structure via NMR (¹H/¹³C) and FT-IR spectroscopy to verify amine and alkene functional groups .
- Safety Note : Follow protocols for handling amines, including PPE (gloves, goggles) and ventilation to avoid inhalation .
Q. How can researchers ensure the stability of Cyclohexanamine, N-3-butenyl- during storage?
- Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the butenyl group. Monitor degradation via periodic GC-MS or HPLC analysis. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 1 month) to assess decomposition products .
Q. What analytical techniques are suitable for quantifying Cyclohexanamine, N-3-butenyl- in complex mixtures?
- Methodological Answer :
- GC-MS : Use a polar column (e.g., DB-5MS) with splitless injection for volatile derivatives (e.g., silylated or acetylated amines).
- HPLC : Employ a C18 column with UV detection (λ = 210–220 nm) or charged aerosol detection (CAD) for non-chromophoric amines .
- Cross-Validation : Compare retention times and mass spectra with synthesized standards to minimize false positives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Cyclohexanamine, N-3-butenyl- in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use software (e.g., Gaussian, ORCA) to model the electron density of the butenyl group and amine lone pairs. Predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics : Simulate interactions with catalysts (e.g., Pd/C for hydrogenation) to optimize reaction conditions (e.g., solvent polarity, temperature).
- Validation : Compare predicted activation energies with experimental kinetic data .
Q. What experimental strategies resolve contradictions in reported biological activity data for Cyclohexanamine derivatives?
- Methodological Answer :
Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects (e.g., hormesis).
Mechanistic Assays : Use DNA damage markers (γ-H2AX, Comet assay) or apoptosis assays (Annexin V/PI) to confirm cytotoxicity mechanisms observed in phosphoramide mustard derivatives ( ).
Batch Consistency : Ensure compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO controls) .
Q. How can researchers optimize the enantioselective synthesis of Cyclohexanamine, N-3-butenyl-?
- Methodological Answer :
- Chiral Catalysts : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (e.g., Ru, Rh) to induce asymmetry during alkylation.
- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or polarimetry.
- Solvent Effects : Test polar aprotic solvents (DMF, acetonitrile) to enhance stereochemical control .
Data Interpretation & Best Practices
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in Cyclohexanamine derivatives?
- Methodological Answer :
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, dipole moment) with bioactivity.
- Machine Learning : Train models (e.g., random forest, SVM) on datasets from public repositories (ChEMBL, PubChem) to predict toxicity or binding affinity .
Q. How should researchers address discrepancies in toxicity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., cytochrome P450 oxidation products).
- Cross-Species Comparisons : Test human hepatocytes and rodent models in parallel to assess metabolic activation pathways.
- 3D Tissue Models : Validate findings using organoids or spheroids to bridge the in vitro-in vivo gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
